2-(4-bromophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione
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Overview
Description
2-(4-bromophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is a complex heterocyclic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. The presence of bromine and phenyl groups in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione typically involves multi-step reactions. One common method includes the reaction of hydrazones with α-bromo ketones under visible light catalysis to form 1,3,5-trisubstituted pyrazoles . The reaction conditions often involve mild temperatures and the use of a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of eco-friendly catalysts and solvents can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
2-(4-bromophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its cytotoxic activities against various cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its antileishmanial activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
- Pyrazolo[3,4-d]pyrimidine derivatives
- Hydrazine-coupled pyrazoles
Uniqueness
2-(4-bromophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione stands out due to its unique structural features, such as the presence of both bromine and phenyl groups, which contribute to its distinct reactivity and potential applications. Its ability to inhibit specific molecular targets, such as CDK2, further highlights its uniqueness compared to other similar compounds.
Properties
Molecular Formula |
C20H18BrN3O2 |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-7-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione |
InChI |
InChI=1S/C20H18BrN3O2/c21-14-7-9-15(10-8-14)24-19(25)16-17(13-5-2-1-3-6-13)22-11-4-12-23(22)18(16)20(24)26/h1-3,5-10,16-18H,4,11-12H2 |
InChI Key |
CQKSZOVZCBXIJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(C3C(N2C1)C(=O)N(C3=O)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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